molecular formula C12H13NO B15208352 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- CAS No. 188716-78-1

1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-

Katalognummer: B15208352
CAS-Nummer: 188716-78-1
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: XZHYTNYABPYEPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-methyl-3-phenyl-1H-pyrrol-2-yl)methanol is a compound that belongs to the pyrrole family, which is known for its diverse biological activities. Pyrroles are five-membered nitrogen-containing heterocycles that are found in many natural products and synthetic compounds. This particular compound has a pyrrole ring substituted with a methyl group at the 4-position, a phenyl group at the 3-position, and a hydroxymethyl group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-3-phenyl-1H-pyrrol-2-yl)methanol can be achieved through various methods. One common approach involves the reaction of 4-methyl-3-phenyl-1H-pyrrole with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 2-position. Another method involves the use of Grignard reagents, where 4-methyl-3-phenyl-1H-pyrrole is reacted with a suitable Grignard reagent followed by oxidation to yield the desired compound.

Industrial Production Methods

Industrial production of (4-methyl-3-phenyl-1H-pyrrol-2-yl)methanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-methyl-3-phenyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

(4-methyl-3-phenyl-1H-pyrrol-2-yl)methanol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (4-methyl-3-phenyl-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrole: The parent compound with a simple five-membered nitrogen-containing ring.

    Pyrrolidine: A saturated analog of pyrrole with a similar ring structure but different chemical properties.

    Indole: A bicyclic compound containing a fused pyrrole and benzene ring, known for its diverse biological activities.

Uniqueness

(4-methyl-3-phenyl-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

188716-78-1

Molekularformel

C12H13NO

Molekulargewicht

187.24 g/mol

IUPAC-Name

(4-methyl-3-phenyl-1H-pyrrol-2-yl)methanol

InChI

InChI=1S/C12H13NO/c1-9-7-13-11(8-14)12(9)10-5-3-2-4-6-10/h2-7,13-14H,8H2,1H3

InChI-Schlüssel

XZHYTNYABPYEPQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CNC(=C1C2=CC=CC=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.